

In Vitro Characterization of PROTAC FLT-3 Degradator 4: A Technical Guide

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Compound of Interest

Compound Name: PROTAC FLT-3 degrader 4

Cat. No.: B12367845

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This technical guide provides a comprehensive overview of the in vitro characterization of the Fms-like tyrosine kinase 3 (FLT-3) PROTAC degrader, herein referred to as **PROTAC FLT-3 degrader 4**. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, targeted protein degradation, and medicinal chemistry.

Introduction

Fms-like tyrosine kinase 3 (FLT-3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations result in the constitutive activation of the FLT-3 signaling pathway, leading to uncontrolled cell growth.

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This

ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC FLT-3 degrader 4 is a CRBN-based, orally active PROTAC designed to selectively induce the degradation of FLT-3, particularly the ITD mutant form, through the ubiquitin-proteasome system.[1] This guide details its in vitro characterization, including its antiproliferative and degradation activities, its impact on downstream signaling, and detailed protocols for key experimental assays.

Quantitative Data Summary

The in vitro efficacy of **PROTAC FLT-3 degrader 4** has been evaluated in FLT3-ITD mutant AML cell lines, MV4-11 and MOLM-13. The key quantitative data are summarized in the tables below.

Table 1: Antiproliferative Activity of PROTAC FLT-3 degrader 4

Cell Line	IC50 (nM)	Reference
MV4-11	39.9	[1]
MOLM-13	169.9	[1]
BaF3-FLT3-ITD	7.85-193.0	[2]
BaF3-FLT3-ITD-D835V	7.85-193.0	[2]
BaF3-FLT3-ITD-F691L	7.85-193.0	[2]

Table 2: FLT-3 Degradation Activity of PROTAC FLT-3 degrader 4

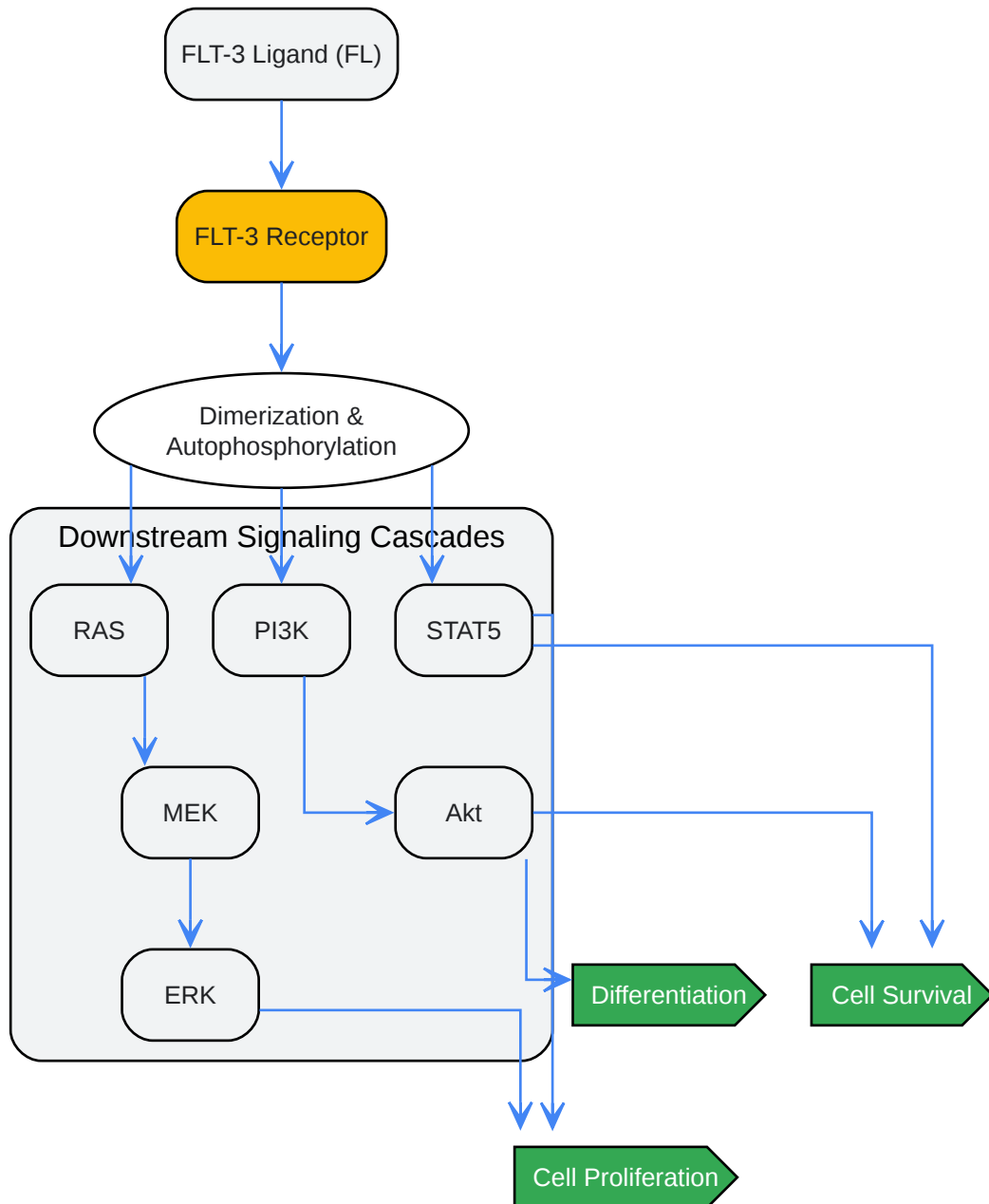
Cell Line	DC50 (nM)	Dmax (%)	Time for Max Degradation (h)	Reference
MV4-11	7.4	Not specified	Not specified	[1]
MOLM-13	20.1	Not specified	Not specified	[1]
MV4-11	0.64	94.8	6	[2]

Signaling Pathways and Mechanism of Action

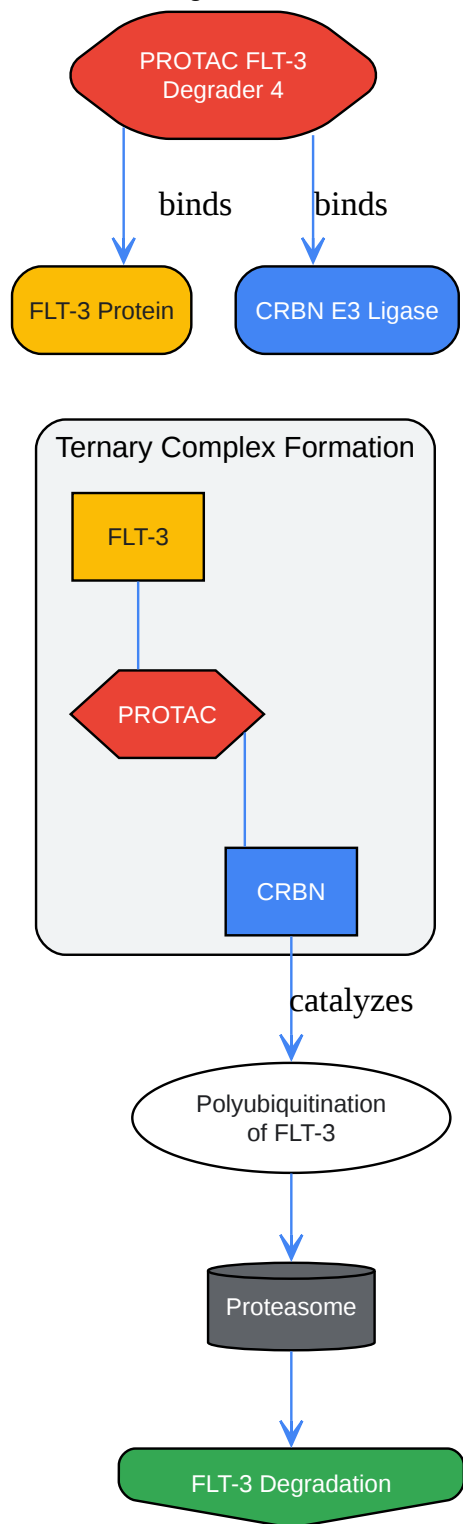
FLT-3 Signaling Pathway

The FLT-3 signaling pathway is crucial for normal hematopoiesis, regulating cell proliferation, survival, and differentiation.[3] Upon binding of its ligand (FL), FLT-3 dimerizes and autophosphorylates, creating docking sites for various signaling molecules. This leads to the activation of several downstream pathways, including the RAS/MEK/ERK, PI3K/Akt, and STAT5 pathways, which collectively promote cell growth and survival.[4][5] In AML, FLT-3-ITD mutations cause constitutive activation of these pathways, driving leukemogenesis.[4][5]

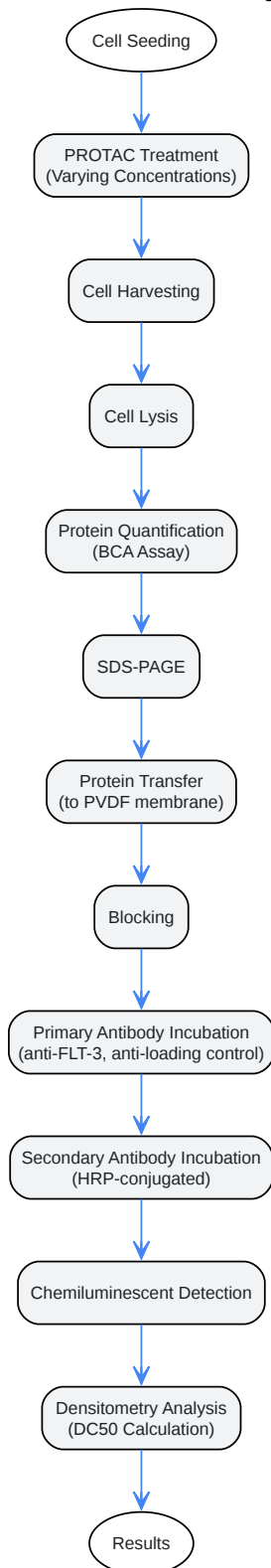
FLT-3 Signaling Pathway



PROTAC FLT-3 Degradation Mechanism of Action



Western Blot Workflow for FLT-3 Degradation



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